molecular formula C13H10BNO2 B13984271 [3-(3-Cyanophenyl)phenyl]boronic acid

[3-(3-Cyanophenyl)phenyl]boronic acid

Cat. No.: B13984271
M. Wt: 223.04 g/mol
InChI Key: XVHAFQAGABAGQI-UHFFFAOYSA-N
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Description

[3-(3-Cyanophenyl)phenyl]boronic acid is a bifunctional aromatic boronic acid featuring a cyanophenyl substituent at the meta position of the boronic acid-bearing phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, biosensing, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and hydroxyl groups .

Synthesis: A plausible route involves palladium-catalyzed borylation of a brominated precursor, similar to methods described in , where 3-bromo aniline is converted into a boronic ester via Pd(dppf)Cl₂ catalysis . Alternatively, cyano-group introduction could occur through nitrile substitution or cyanation reactions.

Applications: The electron-withdrawing cyano group may enhance reactivity in cross-coupling reactions and improve binding specificity in biomedical applications, such as enzyme inhibition (e.g., β-lactamase inhibitors, as in ) or glucose sensing (e.g., boronic acid-functionalized carbon dots in ) .

Properties

Molecular Formula

C13H10BNO2

Molecular Weight

223.04 g/mol

IUPAC Name

[3-(3-cyanophenyl)phenyl]boronic acid

InChI

InChI=1S/C13H10BNO2/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,16-17H

InChI Key

XVHAFQAGABAGQI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=CC(=C2)C#N)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Cyanophenyl)phenyl]boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Cyanophenyl)phenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

Scientific Research Applications

Chemistry

In chemistry, [3-(3-Cyanophenyl)phenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine

In biological research, boronic acids are explored for their potential as enzyme inhibitors and sensors. The cyano group in this compound can enhance its binding affinity to certain biological targets, making it a candidate for drug development .

Industry

Industrially, this compound is used in the production of polymers and materials with specific electronic properties. Its role in cross-coupling reactions also makes it valuable in the synthesis of fine chemicals .

Mechanism of Action

The mechanism of action of [3-(3-Cyanophenyl)phenyl]boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product . The cyano group can influence the electronic properties of the compound, affecting its reactivity and binding affinity in various reactions .

Comparison with Similar Compounds

Structural Features and Physical Properties

The table below compares [3-(3-Cyanophenyl)phenyl]boronic acid with structurally related boronic acid derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Solubility Key Applications References
This compound* 3-cyanophenyl (meta) C₁₃H₁₁BNO₂ 231.05 DMSO, Ethanol Cross-coupling, Sensing
B4 (3-((2,6-dimethoxyphenyl imino)methyl)phenyl boronic acid) 2,6-dimethoxyphenyl imino methyl C₁₅H₁₆BNO₄ 297.11† Ethanol, DMSO Synthetic intermediate
3-Aminophenylboronic acid (3APBA) Amino (meta) C₆H₈BNO₂ 136.95 Water, Ethanol Fluorophore, Biosensing
3-(Trifluoromethyl)phenylboronic acid Trifluoromethyl (meta) C₇H₆BF₃O₂ 189.93 Organic solvents Medicinal chemistry
(3-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)boronic acid (8b) Benzyl-triazole (meta) C₁₅H₁₄BN₃O₂ 295.11 DMSO Drug discovery

*Hypothetical structure; †Calculated based on elemental analysis in .

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The cyano and trifluoromethyl groups increase boronic acid acidity (pKa reduction), enhancing reactivity in cross-coupling and binding to diols .
  • Steric Effects : Bulky substituents (e.g., triazole in 8b) reduce solubility in polar solvents but improve target specificity in enzyme inhibition .
  • Solubility: Amino groups (3APBA) enhance water solubility, whereas hydrophobic groups (e.g., trifluoromethyl) favor organic solvents .

Electronic Properties and Reactivity

  • Acidity: Electron-withdrawing substituents (cyano, trifluoromethyl) lower the pKa of boronic acids, facilitating boronate ester formation at physiological pH. reports a Hammett ρ value of 2.1 for phenyl boronic acids, indicating significant electronic effects on acidity .
  • Complex Stability : Despite electronic effects on acidity, boronate complex stability is more influenced by steric and electrostatic factors. For example, adjacent anionic groups destabilize complexes, while planar substituents (e.g., triazoles) improve binding .

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